Cas no 893989-98-5 (2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)

2-Ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to an imidazo[2,1-b][1,3]thiazole moiety via a phenyl spacer. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to the presence of both imidazole and thiazole rings, which are known for their pharmacophoric properties. The ethoxy substituent enhances solubility and bioavailability, while the aromatic systems may facilitate interactions with biological targets. Its well-defined synthetic pathway allows for scalable production with high purity, making it suitable for research in drug discovery and development. The compound's stability under standard conditions further supports its utility in experimental and industrial settings.
2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide structure
893989-98-5 structure
Product Name:2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide
CAS No:893989-98-5
MF:C20H17N3O2S
MW:363.432883024216
CID:6020107
PubChem ID:18562199
Update Time:2025-10-28

2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide
    • 2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
    • AKOS024618028
    • 893989-98-5
    • 2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
    • F1897-0434
    • 2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
    • Inchi: 1S/C20H17N3O2S/c1-2-25-18-6-4-3-5-16(18)19(24)21-15-9-7-14(8-10-15)17-13-23-11-12-26-20(23)22-17/h3-13H,2H2,1H3,(H,21,24)
    • InChI Key: SIKRJWOKXLYUOQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=CN3C=CSC3=N2)C=C1)(=O)C1=CC=CC=C1OCC

Computed Properties

  • Exact Mass: 363.10414797g/mol
  • Monoisotopic Mass: 363.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 83.9Ų

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2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide Related Literature

Additional information on 2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide

2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide: A Comprehensive Overview

2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide (CAS No. 893989-98-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, is part of the benzamide family, which is known for its diverse biological activities. The presence of the imidazo[2,1-b][1,3]thiazole moiety in its structure further enhances its potential applications in drug discovery and development.

The compound's molecular formula and exact mass are critical for researchers working in medicinal chemistry. Its structural features, including the ethoxy group and the phenyl ring, contribute to its physicochemical properties, such as solubility, stability, and bioavailability. These attributes make 2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide a promising candidate for further investigation in various therapeutic areas.

One of the most frequently asked questions about this compound is its potential role in cancer research. Given the increasing global focus on oncology, researchers are exploring the anti-proliferative effects of compounds like 2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide. Preliminary studies suggest that its unique structure may interfere with specific cellular pathways, making it a subject of interest for targeted therapy development.

Another area of interest is the compound's potential application in neurodegenerative diseases. With the rising prevalence of conditions like Alzheimer's and Parkinson's, scientists are keen to identify molecules that can modulate neuroinflammation or oxidative stress. The imidazo[2,1-b][1,3]thiazole core of this compound has been linked to neuroprotective effects in some studies, sparking further research into its mechanisms of action.

From a synthetic chemistry perspective, the preparation of 2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves multi-step organic reactions. Key steps often include the formation of the imidazo[2,1-b][1,3]thiazole ring and subsequent coupling with the benzamide derivative. Researchers are continually optimizing these synthetic routes to improve yield and purity, which are crucial for large-scale production and clinical applications.

The compound's spectroscopic data, including NMR and mass spectrometry profiles, are essential for its identification and characterization. These analytical tools help ensure the compound's integrity and purity, which are vital for both research and potential therapeutic use. Additionally, computational modeling studies have been employed to predict its molecular interactions with biological targets, providing valuable insights for drug design.

Market trends indicate a growing demand for novel small-molecule therapeutics, and compounds like 2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide are at the forefront of this trend. Pharmaceutical companies and academic institutions are investing heavily in the discovery and development of such molecules, driven by the need for more effective and safer treatments for complex diseases.

In conclusion, 2-ethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide (CAS No. 893989-98-5) represents a fascinating area of research with significant potential in drug discovery. Its unique structural features, combined with its promising biological activities, make it a compound worth watching in the coming years. As research progresses, we can expect to uncover more about its therapeutic applications and mechanisms of action, further solidifying its place in modern medicinal chemistry.

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